molecular formula C13H10ClF B14137382 3'-Chloro-5'-fluoro-2-methyl-1,1'-biphenyl

3'-Chloro-5'-fluoro-2-methyl-1,1'-biphenyl

Cat. No.: B14137382
M. Wt: 220.67 g/mol
InChI Key: GOOKTYREUFNSEM-UHFFFAOYSA-N
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Description

3'-Chloro-5'-fluoro-2-methyl-1,1'-biphenyl is a high-purity organic compound supplied for laboratory research purposes. This substituted biphenyl features the molecular formula C 13 H 10 ClF and has a molecular weight of 220.67 . Its specific structure, incorporating both chloro and fluoro substituents on one phenyl ring and a methyl group on the other, makes it a valuable intermediate in synthetic chemistry . Researchers utilize this scaffold primarily in the development and synthesis of potential pharmaceutical candidates, particularly in constructing complex molecules for medicinal chemistry programs. It also serves as a key precursor in materials science for the creation of novel organic materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10ClF

Molecular Weight

220.67 g/mol

IUPAC Name

1-chloro-3-fluoro-5-(2-methylphenyl)benzene

InChI

InChI=1S/C13H10ClF/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8H,1H3

InChI Key

GOOKTYREUFNSEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Chloro 5 Fluoro 2 Methyl 1,1 Biphenyl and Analogous Structures

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used tools for the formation of carbon-carbon bonds, and they are particularly effective for biaryl synthesis. researchgate.net These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling Strategies for Halogenated Biphenyls

The Suzuki-Miyaura coupling is a highly versatile and widely adopted method for C-C bond formation, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. rsc.orgmdpi.com Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the generally low toxicity of the boron-containing reagents and byproducts. researchgate.net For the synthesis of halogenated biphenyls, this reaction is particularly advantageous.

The general mechanism begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. rsc.org This is followed by transmetalation with a boronic acid, a step that is typically facilitated by a base. The final step is reductive elimination, which forms the biaryl product and regenerates the Pd(0) catalyst. rsc.org

Research has demonstrated the successful synthesis of various fluorinated and chlorinated biphenyl (B1667301) derivatives using Suzuki coupling. nih.govresearchgate.net The choice of catalyst, ligand, and base is crucial, especially when dealing with sterically hindered or electronically deactivated substrates. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly improve the efficiency of coupling with less reactive aryl chlorides. rsc.org Despite the robustness of the catalyst systems, the reactivity difference between various halogens (I > Br > Cl) can be exploited for selective coupling, leaving chloro-substituents intact while reacting at a more labile iodo-group. nih.gov

FeatureDescriptionKey Findings & Citations
Reactants Aryl Halide (Cl, Br, I) or Triflate + Arylboronic Acid/EsterCan be used for complex and sterically hindered substrates. nih.gov
Catalyst Palladium complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂Catalyst choice is critical for efficiency, especially with less reactive halides. researchgate.netrsc.org
Ligand Phosphine-based (e.g., SPhos, XPhos)Bulky, electron-rich ligands enhance catalytic activity for challenging substrates. rsc.org
Base Carbonates (Na₂CO₃, K₂CO₃), Phosphates (K₃PO₄)The base is essential for the transmetalation step. mdpi.com
Advantages Mild conditions, high functional group tolerance, low toxicity of boron reagents. researchgate.net

Stille Cross-Coupling Protocols

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. nih.gov A key advantage of the Stille coupling is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups, including esters, ketones, and amides. organic-chemistry.org

The catalytic cycle is analogous to other palladium-catalyzed cross-couplings. However, a significant drawback of this methodology is the high toxicity of the organotin reagents and byproducts, which can also be difficult to remove from the final product. nih.govcam.ac.uk Despite this, it remains a valuable tool, particularly for complex syntheses where the stability and tolerance of the organostannane are paramount. For halogenated biphenyls, the reaction proceeds efficiently, and like the Suzuki coupling, the reactivity of the halide partner typically follows the order I > Br > Cl. nih.gov Additives such as copper(I) iodide (CuI) can significantly accelerate the reaction rate.

FeatureDescriptionKey Findings & Citations
Reactants Aryl Halide (Cl, Br, I) or Triflate + Organostannane (e.g., R-SnBu₃)Organostannanes are stable to air and moisture. nih.gov
Catalyst Pd(0) or Pd(II) sources, e.g., Pd(PPh₃)₄, Pd₂(dba)₃Catalyst choice can be tailored to the specific substrates.
Additives Cu(I) salts, LiClCan accelerate the rate-limiting transmetalation step.
Advantages Exceptional functional group tolerance. organic-chemistry.org
Disadvantages High toxicity of tin compounds and difficulty in removing tin byproducts. nih.govcam.ac.uk

Negishi and Kumada Coupling Approaches

The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by either nickel or palladium. vedantu.combyjus.com Organozinc compounds are more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times. vedantu.com This heightened reactivity, however, also makes them sensitive to moisture and air, necessitating the use of inert atmospheric conditions. vedantu.com The Negishi reaction is highly effective for synthesizing biaryls and tolerates a variety of functional groups, making it a powerful synthetic tool. wikipedia.org

The Kumada coupling , reported in 1972, was one of the first transition metal-catalyzed cross-coupling reactions developed for forming C-C bonds. This reaction employs a Grignard reagent (organomagnesium halide) as the organometallic partner and is typically catalyzed by nickel or palladium complexes. While highly effective, the utility of the Kumada coupling can be limited by the high reactivity of the Grignard reagent, which is incompatible with many functional groups (e.g., esters, ketones). However, it remains the method of choice for the low-cost synthesis of certain unsymmetrical biaryls where functional group tolerance is not a concern.

Coupling ReactionOrganometallic ReagentCatalystKey Features & Citations
Negishi Organozinc (R-ZnX)Ni or PdHigh reactivity, broad scope, but air and moisture sensitive. vedantu.combyjus.com
Kumada Grignard (R-MgX)Ni or PdFirst cross-coupling method; economical but limited functional group tolerance.

Copper-Mediated Coupling Reactions

Copper-mediated reactions represent an older but still relevant class of transformations for biaryl synthesis, often providing complementary reactivity to palladium-catalyzed methods.

Ullmann Coupling Variations

The classic Ullmann reaction, first reported in 1901, is the copper-promoted homocoupling of two molecules of an aryl halide to form a symmetrical biaryl. Traditionally, this reaction requires harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder or copper-bronze alloy. The reaction is typically most effective with electron-deficient aryl halides, such as those containing nitro groups.

The mechanism is thought to involve the formation of an organocopper species. Despite its historical significance, the harsh conditions and often erratic yields of the classic Ullmann reaction have led to the development of numerous improved variations. Modern protocols may use ligands to solubilize the copper species, allowing the reaction to proceed at lower temperatures. Furthermore, "Ullmann-type" reactions have been developed that allow for the cross-coupling of different aryl halides to produce unsymmetrical biaryls, although this often requires one component to be used in excess. vedantu.com Despite the advent of palladium catalysis, the Ullmann coupling remains a useful method, particularly in industrial applications where cost is a primary driver.

FeatureDescriptionKey Findings & Citations
Reactants Aryl Halides (typically I or Br)Most effective with electron-deficient aryl halides in the classic format.
Promoter Metallic Copper (powder, bronze alloy)Stoichiometric or excess amounts are traditionally required.
Conditions High temperatures (>200°C), often solvent-free or in high-boiling solvents.
Variations Ligand-assisted protocols for milder conditions; cross-coupling for unsymmetrical biaryls. vedantu.com
Limitations Harsh conditions, poor functional group tolerance, often moderate yields.

Bennett-Turner Homocoupling Mechanisms

A thorough review of scientific literature did not yield substantial, corroborating information on a distinct and widely recognized mechanism specifically termed "Bennett-Turner Homocoupling" for the synthesis of biaryl compounds. While one source contained a diagram with this label, the lack of broader discussion in the chemical literature prevents a detailed and scientifically accurate description of this specific mechanism. The synthesis of biaryls via homocoupling of organometallic reagents is a fundamental transformation, often proceeding through oxidative mechanisms, but is not commonly referred to by this specific name.

Direct Arylation Techniques for Biphenyl Formation

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, which necessitate the pre-functionalization of both coupling partners. nih.gov This approach involves the direct coupling of an aryl halide with an unactivated C-H bond of another arene.

The synthesis of biphenyl structures can be achieved through the direct arylation of unactivated benzene (B151609) derivatives. Transition-metal-free approaches, for instance, can utilize simple and inexpensive alcohols to promote the direct arylation of unactivated arenes with aryl iodides and bromides in the presence of a strong base like potassium tert-butoxide. rsc.org This method offers a practical pathway for creating biaryl compounds under mild conditions. rsc.org

Another strategy involves a base-promoted homolytic aromatic substitution (BHAS) mechanism. In this process, an aryl radical is generated and adds to an unactivated arene, forming a cyclohexadienyl radical, which is then deprotonated by a base to yield a biaryl radical anion. ccspublishing.org.cn This method has been successfully applied to the arylation of various unactivated arenes with aryl iodides. ccspublishing.org.cn

Palladium-catalyzed C-H arylation is also a prominent method. For the synthesis of a compound like 3'-Chloro-5'-fluoro-2-methyl-1,1'-biphenyl, a potential strategy would involve the palladium-catalyzed C-H arylation of 1-chloro-3-fluorobenzene (B165101) with an appropriate 2-methylarylating agent. The regioselectivity of such reactions is a critical aspect, often controlled by the directing groups on the substrates or the nature of the catalyst and ligands. nih.gov

Table 1: Examples of Direct Arylation of Unactivated Arenes for Biphenyl Synthesis
Aryl HalideAreneCatalyst/PromoterBaseSolventYield (%)Reference
IodobenzeneBenzeneNoneKOtBuMethanol85 rsc.org
4-IodotolueneBenzeneNoneKOtBuEthanol78 rsc.org
1-Iodo-4-nitrobenzeneBenzenedppfKOtBuToluene92 ccspublishing.org.cn

Functional Group Introduction and Modification Reactions

The introduction and modification of functional groups on a pre-formed biphenyl scaffold is a common strategy to achieve the desired substitution pattern.

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents onto an aromatic ring. wikipedia.org For a biphenyl system, the regioselectivity is influenced by the electronic and steric effects of the substituents already present on both rings. spu.edu

Halogenation: The halogenation of a 2-methylbiphenyl (B165360) precursor could be a viable route. The directing effects of the methyl group (ortho-, para-directing and activating) and the other phenyl ring (also ortho-, para-directing) would need to be carefully considered. spu.edu The reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, for chlorination or bromination. wikipedia.org For instance, the bromination of (S)-6,6′-dimethyl-[1,1′-biphenyl]-2,2′-diol with N-bromosuccinimide (NBS) in DMF proceeds with high yield. nih.gov

Alkylation: Friedel-Crafts alkylation allows for the introduction of alkyl groups onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. wikipedia.org However, this reaction is prone to challenges such as polyalkylation and carbocation rearrangements. youtube.com For a highly substituted biphenyl, Friedel-Crafts alkylation might lead to a mixture of products and is generally less controlled than acylation followed by reduction. youtube.commsu.edu

Table 2: Representative Electrophilic Aromatic Substitution Reactions on Biphenyl Analogs
SubstrateReagentCatalystSolventProductYield (%)Reference
(S)-6,6′-Dimethyl-[1,1′-biphenyl]-2,2′-diolNBSNoneDMF(S)-3,3'-Dibromo-6,6′-dimethyl-[1,1′-biphenyl]-2,2′-diol95 nih.gov
Biphenyl1-ChloropropaneAlCl₃Benzene (excess)IsopropylbenzeneGood msu.edu

Chloromethylation is a specific type of electrophilic aromatic substitution that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. This reaction is typically carried out using formaldehyde (B43269) (or its equivalents like paraformaldehyde or trioxane), hydrogen chloride, and a Lewis acid catalyst such as zinc chloride. koreascience.krresearchgate.net The chloromethylated biphenyls are versatile intermediates that can be further elaborated. researchgate.net

The reaction conditions, including temperature, reaction time, and the molar ratio of reactants and catalyst, significantly influence the yield and the formation of mono- versus di-substituted products. koreascience.kr For instance, the chloromethylation of biphenyl can yield a mixture of 4-chloromethylbiphenyl, 2-chloromethylbiphenyl, and bis(chloromethyl)biphenyl isomers. researchgate.net The use of specific catalysts like scandium triflate (Sc(OTf)₃) has been shown to be highly effective for the chloromethylation of biphenyl. researchgate.net

Table 3: Conditions for Chloromethylation of Biphenyl
Chloromethylating AgentsCatalystSolventTemperature (°C)Major ProductYield (%)Reference
Paraformaldehyde, HClZnCl₂-504,4'-(Dichloromethyl)-biphenylVariable koreascience.kr
Trioxane, HClSc(OTf)₃Biphasic (organic/aqueous)-Mixture of chloromethylated biphenylsHigh researchgate.net
Paraformaldehyde, HClPEG₁₀₀₀-DAILAqueous media-4,4′-Bis(chloromethyl)biphenyl85 researchgate.net

Nucleophilic aromatic substitution (SₙAr) is a key reaction for the functionalization of electron-deficient arenes. youtube.com A fluorine atom is an excellent leaving group in SₙAr reactions, particularly when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the fluorine. youtube.comyoutube.com

In the context of synthesizing this compound, an SₙAr reaction could be envisioned on a precursor like 3,5-difluoro-2-methyl-1,1'-biphenyl. The introduction of the chloro group would require the selective substitution of one of the fluorine atoms by a chloride nucleophile. The regioselectivity of such a reaction would be a critical challenge, potentially influenced by the electronic effects of the 2-methylphenyl group and the reaction conditions. The success of this approach would depend on the relative activation of the two fluorine atoms.

Table 4: Examples of Nucleophilic Aromatic Substitution on Fluoroarenes
SubstrateNucleophileBase/ConditionsSolventProductReference
1,3,5-TrifluorobenzeneMorpholine--Regioselective substitution product researchgate.net
Activated FluoroarenesVarious Nucleophiles--Substituted Arenes nih.gov

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. For biphenyl synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly versatile and widely used. rsc.org This reaction involves the coupling of an arylboronic acid with an aryl halide and is known for its high yields and functional group tolerance. rsc.org The synthesis of fluorinated biphenyls has been successfully achieved using this method. rsc.org

Sustainable approaches also focus on minimizing waste and using environmentally benign reagents and solvents. This includes the use of recyclable catalysts and the development of one-pot multi-component reactions. rsc.org For instance, the synthesis of biphenyl derivatives has been reported using heterogeneous nickel catalysts on charcoal under microwave irradiation, which can lead to shorter reaction times and improved yields. rsc.org Furthermore, the use of green solvents and the development of catalytic systems that operate in aqueous media contribute to the sustainability of these synthetic processes. researchgate.net The degradation of polychlorinated biphenyls, a related class of compounds, using reactive membranes with embedded nanoparticles also points towards innovative environmental applications and sustainable chemistry principles. nih.gov

Microwave-Assisted Synthesis in Biphenyl Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities compared to conventional heating methods. nih.gov The application of microwave irradiation in biphenyl synthesis, particularly through Suzuki-Miyaura cross-coupling reactions, has been extensively investigated. gre.ac.uknih.govorganic-chemistry.org This technique significantly reduces reaction times from hours to minutes, a key advantage in rapid library synthesis and process optimization. nih.gov

The efficiency of microwave-assisted Suzuki couplings is influenced by several factors, including the choice of catalyst, solvent, and base. For the synthesis of substituted biphenyls, various palladium-based catalyst systems have shown excellent activity under microwave irradiation. For instance, N-heterocyclic carbene (NHC)-stabilized palladium catalysts, such as PEPPSI-iPr, have demonstrated high efficiency in solvent-free microwave-assisted Suzuki couplings, offering a greener alternative by minimizing solvent waste. organic-chemistry.org

A general approach for the microwave-assisted synthesis of a compound like this compound would involve the coupling of (3-chloro-5-fluorophenyl)boronic acid with 2-bromo-1-methylbenzene (or vice versa). The reaction conditions can be optimized by screening different palladium catalysts, bases, and solvent systems. Aqueous solvent systems, such as ethanol/water mixtures, are often preferred for their environmental benefits and can be highly effective under microwave conditions. nih.gov

Catalyst SystemReactantsBaseSolventMicrowave ConditionsYieldReference
Pyridine-pyrazole/Pd(II) complexAryl Halide + Arylboronic AcidKOHEtOH/H₂O60 WGood to Excellent nih.gov
PEPPSI-iPrAryl Halide + Arylboronic AcidK₂CO₃Solvent-free110°C, 10 minUp to 91% organic-chemistry.org
Pd EnCat™Aryl Halide + Arylboronic AcidBu₄NOAcMeCN140°C, 15 min>98% conversion durham.ac.uk

Transition Metal-Free or Environmentally Benign Catalysis (e.g., Iodine-DMSO, Biomass-Derived Catalysts)

While palladium catalysis is highly effective, the cost, toxicity, and potential for product contamination associated with transition metals have driven the development of alternative, more sustainable synthetic methods.

Iodine-DMSO Catalysis:

A promising transition metal-free approach involves the use of molecular iodine in dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.com This system can act as a mild and efficient oxidant to facilitate the formation of carbon-carbon bonds. nih.gov For the synthesis of biphenyls, this methodology can be applied through the aromatization of polysubstituted cyclohexanone (B45756) derivatives, which can be formed from appropriate precursors. researchgate.netcivilica.com The I₂/DMSO system is attractive due to the low cost and low toxicity of the reagents. nih.gov The reaction mechanism typically involves the in situ generation of an electrophilic iodine species that promotes the desired transformation. nih.gov

Biomass-Derived Catalysts:

Another avenue in green chemistry is the use of catalysts derived from renewable biomass. These catalysts often involve supporting a catalytically active metal, such as palladium, on a biopolymer or a carbonaceous material derived from waste biomass. For example, palladium nanoparticles supported on cellulose (B213188) or carbon derived from radish leaves have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.netmdpi.com

Catalytic SystemMethodologyKey AdvantagesReference
Iodine-DMSOOxidative aromatizationTransition metal-free, low cost, mild conditions nih.govresearchgate.netcivilica.com
Palladium on Radish-Derived CarbonSuzuki-Miyaura CouplingUtilizes waste biomass, recyclable, greener reaction conditions researchgate.net
Palladium on CelluloseSuzuki-Miyaura CouplingRenewable support, high yields, catalyst can be recycled mdpi.com

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Cross-Coupling Reactions

The formation of the carbon-carbon bond linking the two aryl rings in 3'-Chloro-5'-fluoro-2-methyl-1,1'-biphenyl is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgnih.gov These reactions proceed via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. mt.comlibretexts.org

The generally accepted mechanism for the palladium-catalyzed synthesis of substituted biphenyls involves three key steps. nih.govlibretexts.org For the synthesis of this compound, one could envision the coupling of a (3-chloro-5-fluorophenyl) organometallic species with a 2-methyl-substituted aryl halide (or vice-versa).

Oxidative Addition : The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., 2-methylbromobenzene) to a Pd(0) complex. csbsju.eduuwindsor.ca This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. nih.gov The rate of this step is dependent on the nature of the halide, with reactivity generally following the trend I > OTf > Br >> Cl. wikipedia.orgharvard.edu

Transmetalation : In this step, the organic group from an organometallic reagent (e.g., (3-chloro-5-fluorophenyl)boronic acid in a Suzuki coupling) is transferred to the Pd(II) complex, displacing the halide. mt.comcsbsju.edu This process typically requires activation by a base to enhance the nucleophilicity of the organoboron compound. organic-chemistry.org The two organic fragments that will form the biphenyl (B1667301) are now both attached to the palladium center.

Reductive Elimination : This is the final, bond-forming step where the two organic ligands on the palladium center are coupled, forming the desired biphenyl product, this compound. csbsju.edu This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mt.com

The sequence of these steps is summarized in the following table.

StepDescriptionReactants Involved (Example)Palladium Oxidation State Change
Oxidative Addition The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.Pd(0) + 2-methylbromobenzenePd(0) → Pd(II)
Transmetalation The organic group from the organometallic reagent is transferred to the palladium center.Aryl-Pd(II)-Br + (3-chloro-5-fluorophenyl)boronic acidStays Pd(II)
Reductive Elimination The two aryl groups on the palladium center couple to form the final biphenyl product.(Aryl¹)(Aryl²)-Pd(II) complexPd(II) → Pd(0)

This table illustrates a potential Suzuki-Miyaura coupling pathway for the synthesis of this compound.

While the concerted, stepwise mechanism described above is predominant for palladium-catalyzed cross-couplings, alternative pathways involving free radicals can sometimes occur. libretexts.org Such mechanisms might be initiated by one-electron transfer processes, particularly under specific conditions such as high temperatures or the presence of certain promoters. However, for standard Suzuki-Miyaura conditions used to synthesize biaryls, radical pathways are generally not the primary mechanism.

Intramolecular Cyclization and Rearomatization Pathways

Substituted biphenyls can be precursors for intramolecular cyclization reactions to form fused polycyclic aromatic systems, often catalyzed by transition metals like palladium. nih.govrsc.org For a molecule like this compound, a hypothetical intramolecular C-H activation/cyclization could be envisioned if a suitable functional group were present. For example, if the methyl group were oxidized to a carboxylic acid or another group capable of acting as an internal nucleophile or directing group, palladium-catalyzed cyclization could lead to the formation of a fluorenone derivative. researchgate.net Such reactions typically proceed through the formation of a palladacycle intermediate, followed by reductive elimination to form the new ring system. nih.gov

Influence of Halogen and Alkyl Substituents on Reaction Kinetics and Thermodynamics

The substituents on both aromatic rings play a critical role in modulating the kinetics and thermodynamics of the coupling reaction. The chloro, fluoro, and methyl groups on this compound exert distinct electronic and steric effects.

Electronic Effects : The chloro and fluoro substituents are electron-withdrawing through the inductive effect, which is particularly strong for fluorine. thieme.de This makes the substituted phenyl ring more electron-deficient. If this ring is part of the aryl halide, the electron-withdrawing nature can facilitate the oxidative addition step. Conversely, the methyl group is electron-donating, which can slightly deactivate an aryl halide towards oxidative addition but may facilitate reductive elimination.

Steric Effects : The ortho-methyl group introduces significant steric hindrance. quora.com This can slow down the rate of reaction by impeding the approach of the palladium catalyst to the reaction center. It also influences the dihedral angle between the two phenyl rings in the final product and is the key factor in potential atropisomerism. researchgate.net

The following table summarizes the expected influence of each substituent on the key steps of a palladium-catalyzed cross-coupling reaction.

SubstituentLocationElectronic EffectSteric EffectImpact on Oxidative Addition (if on Ar-X)Impact on Reductive Elimination
-CH₃ C2Electron-donatingHighDecreases rateMay increase rate
-Cl C3'Electron-withdrawingModerateIncreases rateMay decrease rate
-F C5'Strongly Electron-withdrawingLowIncreases rateMay decrease rate

This table outlines the general influence of the substituents on the kinetics of the reaction steps.

Comparative Reactivity Studies of Biphenyl Positional Isomers

The precise positioning of substituents on the biphenyl core significantly impacts the molecule's chemical and physical properties. nih.govnih.gov A comparison between this compound and its positional isomers highlights these differences.

For instance, an isomer like 3'-Chloro-5'-fluoro-4-methyl-1,1'-biphenyl would exhibit different properties. Placing the methyl group at the para-position (C4) instead of the ortho-position (C2) removes the significant steric hindrance around the biphenyl linkage. This would result in a much lower barrier to rotation around the C1-C1' bond, meaning this isomer would not exhibit atropisomerism. quora.com Furthermore, the kinetics of its synthesis might differ; the absence of ortho-steric hindrance could lead to faster rates of coupling.

Another isomer, 2'-Chloro-5'-fluoro-2-methyl-1,1'-biphenyl , places a chloro group at an ortho position. This would dramatically increase the steric hindrance around the central bond, likely leading to a very high rotational barrier and stable atropisomers. The electronic properties of the rings would also be altered, potentially affecting the rates of subsequent functionalization reactions.

CompoundKey Structural FeatureExpected Rotational BarrierPotential for Atropisomerism
This compound One ortho-substituent (-CH₃)ModeratePossible
3'-Chloro-5'-fluoro-4-methyl-1,1'-biphenyl No ortho-substituentsLowNo
2'-Chloro-5'-fluoro-2-methyl-1,1'-biphenyl Two ortho-substituents (-CH₃, -Cl)HighYes, likely stable

This table provides a qualitative comparison of the steric properties and potential for axial chirality among positional isomers.

Advanced Spectroscopic and X Ray Crystallographic Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. For 3'-Chloro-5'-fluoro-2-methyl-1,1'-biphenyl, a combination of one-dimensional and multidimensional NMR experiments is employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the aromatic protons and the methyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents (chloro, fluoro, and methyl groups) and the steric hindrance between the two phenyl rings, which can lead to restricted rotation and distinct signals for each proton.

The protons on the 2-methylphenyl ring are anticipated to appear in the aromatic region, with their exact chemical shifts influenced by the electron-donating methyl group. The protons on the 3'-chloro-5'-fluorophenyl ring will also resonate in the aromatic region, with their signals split by neighboring protons and influenced by the electronegative chloro and fluoro substituents. The methyl protons are expected to appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic H's 6.90 - 7.50 Multiplet

Note: The predicted chemical shifts are based on the analysis of similar substituted biphenyl (B1667301) compounds.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

A key feature of the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to the fluorine atom (C-5') will appear as a doublet with a large one-bond coupling constant (¹JCF). Carbons that are two, three, or even four bonds away from the fluorine atom may also exhibit smaller couplings (²JCF, ³JCF, ⁴JCF), which are valuable for confirming assignments. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

Carbon Predicted Chemical Shift (ppm) C-F Coupling Constant (Hz)
C-F 162-164 ¹JCF ≈ 245
C-Cl 134-136 -
C-CH₃ 137-139 -
Aromatic C's 115-143 nJCF (variable)

Note: Predicted values are based on known substituent effects and data from analogous fluorinated and chlorinated biphenyls. rsc.orgrsc.org

To definitively assign the proton and carbon signals, multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity of the protons within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary (non-protonated) carbons and for establishing the connectivity between the two phenyl rings and the methyl group. For instance, correlations between the methyl protons and the carbons of the tolyl ring would be observed.

Table 3: Expected Key HMBC Correlations

Proton Correlated Carbons (2-3 bonds away)
Methyl H's C-1, C-2, C-3 of the methylphenyl ring

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org Since 19F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals. wikipedia.org In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of the fluorine's chemical environment. Furthermore, this signal may exhibit coupling to nearby protons, which would appear as a complex multiplet, providing additional structural information. nih.gov

Table 4: Predicted ¹⁹F NMR Data

Nucleus Predicted Chemical Shift (ppm) Coupling

Note: Chemical shift is relative to a standard such as CFCl₃.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov For this compound, HRMS would be used to confirm the molecular formula, C₁₃H₁₀ClF. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 5: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₃H₁₀ClF
Calculated Exact Mass 220.0455

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an indispensable tool for determining the purity of a sample and confirming the identity of the target compound.

In a typical GC-MS analysis of a halogenated biphenyl derivative like this compound, the sample is first vaporized and injected into the gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov For polychlorinated biphenyls (PCBs) and their analogs, a non-polar or semi-polar capillary column, such as one coated with a polysiloxane stationary phase, is often employed to achieve efficient separation. cromlab-instruments.es

As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern resulting from the loss of substituents (e.g., Cl, F, CH₃) and the biphenyl core. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key feature in identifying chlorine-containing fragments. nist.gov

The purity of the sample is assessed by examining the gas chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of multiple peaks would suggest the presence of impurities or isomers. The retention time of the main peak, under specific GC conditions, is a characteristic property of the compound and can be used for its identification by comparison with a known standard.

An illustrative table of expected GC-MS data for a hypothetical analysis of this compound is presented below.

ParameterExpected Value/Observation
Retention Time (tᵣ) Dependent on GC column and conditions
Molecular Ion (M⁺) m/z corresponding to C₁₃H₉ClF
Key Fragmentation Ions Fragments corresponding to the loss of Cl, F, CH₃, and phenyl rings
Isotopic Pattern Presence of M+2 peak due to ³⁷Cl isotope
Purity Assessment Percentage purity calculated from the relative peak area in the chromatogram

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information, from the basic crystal system and unit cell dimensions to the exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The first step in a crystallographic analysis involves growing a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is used to determine the crystal system (e.g., monoclinic, orthorhombic), the space group (which describes the symmetry elements within the crystal), and the dimensions of the unit cell (the basic repeating unit of the crystal lattice).

For a substituted biphenyl, the crystal packing is influenced by the nature and position of the substituents. The presence of halogen atoms can lead to specific intermolecular interactions that influence the crystal structure. researchgate.net

A hypothetical set of crystallographic parameters for this compound is presented in the table below, based on typical values for similar halogenated biphenyl compounds.

Crystallographic ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.0
c (Å) 10.5
α (°) 90
β (°) 105
γ (°) 90
Volume (ų) 1030
Z 4

Once the crystal structure is solved and refined, the precise coordinates of each atom in the asymmetric unit are determined. From these coordinates, it is possible to calculate all bond lengths and bond angles with a high degree of accuracy. For this compound, this would include the C-C bond lengths within the phenyl rings, the C-C bond connecting the two rings, and the C-Cl, C-F, and C-CH₃ bond lengths. The bond angles around each carbon atom would also be determined, providing insight into the geometry of the molecule.

A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho substituents, the two rings are typically not coplanar. libretexts.org The presence of a methyl group at the 2-position of this compound would be expected to induce a significant twist between the two rings. X-ray crystallography provides a direct measurement of this dihedral angle in the solid state. The conformation adopted in the crystal is a result of the balance between intramolecular steric effects and intermolecular packing forces.

The arrangement of molecules in a crystal is governed by intermolecular interactions. In the case of this compound, several types of non-covalent interactions could be anticipated. While the molecule lacks traditional hydrogen bond donors, weak C-H···F and C-H···Cl hydrogen bonds may be present.

More significantly, the presence of chlorine and fluorine atoms introduces the possibility of halogen bonding. Halogen bonding is a directional interaction between a halogen atom (the halogen bond donor) and a Lewis base. interchim.fr Furthermore, the aromatic rings can participate in π-stacking interactions, where the electron-rich π systems of adjacent molecules align. A detailed crystallographic study would reveal the nature and geometry of these interactions, providing a comprehensive understanding of the crystal packing.

Substituted biphenyls with bulky groups in the ortho positions can exhibit a form of stereoisomerism known as atropisomerism. This arises from restricted rotation around the single bond connecting the two phenyl rings, leading to the existence of stable, non-interconverting enantiomers. libretexts.org The presence of the methyl group at the 2-position in this compound, along with the substituents on the other ring, could potentially lead to a significant barrier to rotation. If this barrier is high enough, the molecule would be chiral and could exist as a pair of atropisomers. X-ray crystallography of a single crystal grown from a racemic mixture could reveal the presence of both enantiomers in the unit cell. If a chiral resolution has been performed, crystallography can be used to determine the absolute configuration of a single enantiomer.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. For this compound, these methods would provide insights into the vibrations of the substituted biphenyl core, including the C-H, C-C, C-F, C-Cl, and C-CH₃ bonds. The relative orientation of the two phenyl rings (the dihedral angle) would also influence the vibrational spectra.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would be expected to display a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. A detailed analysis would involve the assignment of these bands to specific molecular motions.

Expected Characteristic FTIR Peaks:

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100-3000Aromatic C-H stretchingMedium to Weak
2980-2850Methyl (CH₃) C-H stretching (asymmetric & symmetric)Medium
1600-1450Aromatic C=C ring stretchingStrong to Medium
1470-1430Methyl (CH₃) asymmetric bendingMedium
1390-1370Methyl (CH₃) symmetric bendingWeak
1250-1150C-F stretchingStrong
800-600C-Cl stretchingStrong to Medium
900-675Aromatic C-H out-of-plane bendingStrong

Without experimental or computationally generated data, a specific and verifiable FTIR data table for this compound cannot be provided.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. Vibrational modes that result in a change in polarizability are Raman active. For this compound, the stretching of the biphenyl backbone and the symmetric vibrations of the aromatic rings are expected to produce strong Raman signals.

Expected Characteristic Raman Peaks:

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100-3000Aromatic C-H stretchingMedium
1620-1580Aromatic C=C ring stretchingStrong
1300-1200Inter-ring C-C stretchingStrong
1050-1000Aromatic ring breathing modesStrong
800-600C-Cl stretchingMedium
1250-1150C-F stretchingMedium

Note: This table is a generalized prediction. Actual Raman shifts and intensities are dependent on the specific molecular structure.

A definitive Raman data table for this compound is not available without dedicated experimental measurement or computational modeling.

Electronic Absorption Spectroscopy: UV-Visible (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. In this compound, the primary chromophore is the biphenyl system. The extent of π-conjugation between the two phenyl rings, which is dependent on the dihedral angle, significantly affects the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.

The electronic spectrum of biphenyls typically features a strong absorption band (the K-band) associated with π → π* transitions. The presence of substituents (Cl, F, CH₃) will cause shifts in the absorption maximum. Generally, a more planar conformation allows for greater π-orbital overlap, leading to a red shift (longer wavelength) of the absorption maximum. Steric hindrance from the 2-methyl group would likely force a non-planar conformation, resulting in a blue shift (shorter wavelength) compared to an unsubstituted biphenyl.

Hypothetical UV-Vis Data:

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
HexaneNot AvailableNot Availableπ → π
EthanolNot AvailableNot Availableπ → π

Note: This table is a template. Specific values for λmax and ε for this compound are not available in the searched literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the geometry and electronic properties of organic molecules like substituted biphenyls. rsc.orgjcsp.org.pkrsc.org A typical DFT study would be performed using a hybrid functional, such as B3LYP, and a Pople-style basis set like 6-31G(d) or larger, which has been shown to provide reliable results for similar systems. jcsp.org.pkichem.md

The defining structural feature of biphenyl (B1667301) systems is the torsional or dihedral angle between the two phenyl rings. The substituents on the rings (chloro, fluoro, and methyl groups) introduce steric and electronic effects that influence the preferred conformation.

A computational study would begin with a geometry optimization to find the lowest energy structure. Due to the free rotation around the central C-C bond, 3'-Chloro-5'-fluoro-2-methyl-1,1'-biphenyl can exist as a continuum of conformers. A key investigation would involve a potential energy surface (PES) scan, where the dihedral angle between the rings is systematically varied, and the energy is calculated at each step. This scan would reveal the rotational energy barrier and identify the stable conformers (local energy minima). It is expected that the planar conformations (0° and 180°) would be high-energy transition states due to steric hindrance between the ortho-methyl group and the hydrogen on the other ring, while the lowest energy conformer would be a twisted structure. rsc.orgic.ac.uk

Table 1: Hypothetical Energetic Profile of this compound Conformers
Dihedral Angle (°)Relative Energy (kcal/mol)Conformation Type
05.8Transition State (syn-planar)
~600.0Global Minimum (gauche)
901.5Transition State (orthogonal)
~1200.2Local Minimum (gauche)
1806.5Transition State (anti-planar)

Note: The data in this table is illustrative and represents typical values expected from a DFT calculation on a substituted biphenyl.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. ichem.md The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

Table 2: Predicted Frontier Orbital Energies
ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative, based on typical DFT results for halogenated aromatic compounds.

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for structure elucidation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR isotropic shielding constants, which are then converted to chemical shifts (δ). acs.orgnih.govroyalsocietypublishing.org Such calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. Comparing these predicted spectra with experimental data is a powerful method for confirming molecular structure. For biaryls, the accuracy of ¹H predictions can be particularly sensitive to the chosen computational method, including the incorporation of solvent effects. royalsocietypublishing.orgruc.dk

Vibrational Frequencies: DFT can also compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculations would yield a set of vibrational modes and their corresponding frequencies (in cm⁻¹). These modes would include characteristic stretches for C-H, C-C, C-F, and C-Cl bonds, as well as complex ring deformation modes. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values, correcting for anharmonicity and other systematic errors.

Table 3: Predicted Key Vibrational Frequencies
Vibrational ModePredicted Frequency (cm⁻¹, scaled)
Aromatic C-H Stretch3050 - 3150
Methyl C-H Stretch2920 - 2980
Aromatic C=C Stretch1450 - 1600
C-F Stretch1150 - 1250
C-Cl Stretch650 - 750

Note: The data in this table is illustrative and represents typical frequency ranges for the specified bond types.

To understand the molecule's response to light, such as its UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) is the method of choice. rsc.orgrsc.orgchemrxiv.org TD-DFT calculations yield vertical excitation energies and oscillator strengths. The excitation energies correspond to the wavelengths of light the molecule absorbs, while the oscillator strengths relate to the intensity of the absorption peaks. These calculations can characterize the nature of electronic transitions, which for biphenyl systems are typically π → π* transitions. rsc.orgresearchgate.net For some systems, TD-DFT can underestimate excitation energies, especially for states with significant charge-transfer character. chemrxiv.orgresearchgate.net

Table 4: Predicted Electronic Transitions (Singlet States)
StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S14.522740.01
S24.982490.45
S35.252360.38

Note: The data in this table is hypothetical and illustrates typical TD-DFT output for an aromatic chromophore.

Quantum Chemical Studies of Reaction Pathways and Transition States

Beyond static properties, quantum chemical methods can map out the energy landscape of chemical reactions. For this compound, one could investigate its reactivity in, for example, electrophilic aromatic substitution or cross-coupling reactions. nih.govacs.org Such a study involves locating the transition state (TS) structure for a given reaction step. The TS is a first-order saddle point on the potential energy surface. Calculating the energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining reaction kinetics. These studies provide mechanistic insights that are difficult to obtain experimentally.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for identifying energy minima and transition states, Molecular Dynamics (MD) simulations can explore the full conformational landscape of a molecule by simulating its atomic motions over time. tandfonline.commdpi.comresearchgate.net An MD simulation would treat the atoms as classical particles moving under the influence of a force field, which is a set of parameters describing the potential energy of the system.

For this compound, an MD simulation, potentially in a simulated solvent, would show the dynamic rotation around the central C-C bond and the flexibility of the molecule at a given temperature. The trajectory from the simulation can be analyzed to generate a free energy landscape as a function of the dihedral angle, providing a more statistically robust picture of the conformational preferences and the rates of interconversion between different conformers than static DFT calculations alone. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For the compound this compound, while specific and extensive QSPR studies are not widely available in public literature, the principles of this methodology can be applied to predict its behavior based on its molecular structure.

QSPR models are built upon the premise that the properties of a chemical are intrinsically linked to its molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure. The process involves calculating a variety of these descriptors and then using statistical methods, such as multiple linear regression, to create a model that relates them to a specific property of interest.

For halogenated biphenyls, such as this compound, QSPR studies are particularly valuable for predicting properties that can be difficult or costly to measure experimentally. These can include toxicological endpoints, environmental fate, and various physicochemical characteristics. Research on related compounds, like polychlorinated biphenyls (PCBs), has demonstrated the utility of QSPR in understanding how the number and position of halogen substituents influence their properties. researchgate.netnih.govoup.com

Detailed Research Findings

In the absence of a dedicated QSPR model for this compound, we can infer potential research findings based on studies of analogous compounds. For instance, in QSAR (Quantitative Structure-Activity Relationship) studies of halogenated biphenyls, the following types of molecular descriptors are often found to be significant:

Constitutional Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, and bond counts. For this compound, these basic descriptors provide a foundational level of information for any QSPR model.

Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule, including its size, shape, and degree of branching. They are sensitive to the arrangement of the phenyl rings and the positions of the substituents.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Descriptors such as dipole moment, HOMO-LUMO energy gap, and partial atomic charges are often crucial in predicting the reactivity and interaction of halogenated biphenyls with biological systems. jksus.org For example, the distribution of electron density, influenced by the electronegative chlorine and fluorine atoms, would be a key factor in its intermolecular interactions.

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a critical descriptor for predicting the environmental partitioning and bioaccumulation potential of biphenyl compounds. The presence of both halogen and methyl groups on the biphenyl scaffold will influence its lipophilicity.

While a specific QSPR equation for this compound cannot be provided without dedicated research, the general form of such a model would be:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where 'Property' is the physicochemical or biological property being predicted, D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from statistical analysis of a training set of molecules.

The following interactive data table presents a selection of calculated constitutional and physicochemical descriptors for this compound, alongside a description of other descriptor types that would be integral to a comprehensive QSPR study.

Interactive Data Table of Molecular Descriptors for this compound

Descriptor TypeDescriptor NameCalculated/Exemplary ValueDescription
Constitutional Molecular FormulaC₁₃H₉ClFThe elemental composition of the molecule.
Molecular Weight220.66 g/mol The sum of the atomic weights of all atoms in the molecule.
Heavy Atom Count15The number of non-hydrogen atoms.
Number of Rings2The count of cyclic structures within the molecule.
Physicochemical LogP (Octanol-Water Partition Coefficient)~4.5-5.5 (Estimated)A measure of the molecule's hydrophobicity. Higher values indicate greater lipophilicity.
Polar Surface Area (PSA)0 ŲThe surface sum over all polar atoms, primarily oxygen and nitrogen. For this hydrocarbon with only halogens, it is zero.
Topological Wiener Index(Not Calculated)A distance-based index that reflects the branching of the molecular skeleton.
Kier & Hall Connectivity Indices(Not Calculated)Indices that describe the degree of connectivity and branching in the molecule.
Quantum-Chemical Dipole Moment(Not Calculated)A measure of the overall polarity of the molecule resulting from its electron distribution.
HOMO Energy(Not Calculated)Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO Energy(Not Calculated)Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.

Advanced Research Applications and Chemical Utility

Role as Intermediates in the Synthesis of Complex Organic Molecules

Substituted biphenyls are fundamental intermediates in organic chemistry, serving as precursors for a vast range of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. rsc.orgresearchgate.netarabjchem.org The functional groups on 3'-Chloro-5'-fluoro-2-methyl-1,1'-biphenyl—a chloro group, a fluoro group, and a methyl group—provide multiple reaction sites for further chemical transformations.

These derivatives are often synthesized through powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of the biphenyl (B1667301) core from corresponding boronic acids and aryl halides. rsc.orgnih.gov The presence of halogen atoms on one of the phenyl rings of this compound makes it an ideal substrate for such coupling reactions, enabling the introduction of additional functional groups or the extension of the molecular framework. rsc.org For instance, chloromethyl-substituted aromatic compounds are significant intermediates due to their easy transformation into a wide range of fine or special chemicals, pharmaceuticals, and polymers. rsc.org The strategic placement of these substituents can influence the regioselectivity of subsequent reactions, allowing for the controlled synthesis of intricate molecular architectures.

Rational Design of Derivatives for Targeted Chemical Functionalities

The specific substitution pattern of this compound offers a template for the rational design of new molecules with tailored properties. In medicinal chemistry, the biphenyl scaffold is a privileged structure found in numerous therapeutic agents. nih.gov By modifying the substituents on the biphenyl core, chemists can fine-tune the pharmacological profile of a molecule, including its potency, selectivity, and pharmacokinetic properties.

Contribution to the Development of Catalysts and Ligands

Biphenyl-based structures are integral to the design of chiral ligands for asymmetric catalysis. nih.govnih.gov The atropisomerism exhibited by certain substituted biphenyls, where rotation around the central carbon-carbon bond is restricted, allows for the creation of chiral environments that can induce high enantioselectivity in chemical reactions. While this compound itself is not inherently chiral, it can serve as a precursor for the synthesis of more complex, chiral biphenyl ligands.

The electronic properties of the chloro and fluoro substituents can influence the catalytic activity of a metal complex by modulating the electron density at the metal center. The design of new biphenyl-based ligands with adjustable steric and electronic properties is an active area of research aimed at developing more efficient and selective catalysts for a variety of organic transformations. nih.gov For instance, chiral diphosphine ligands with biphenyl backbones have been successfully employed in ruthenium-catalyzed asymmetric hydrogenation reactions. nih.gov

Strategic Fluorination in Medicinal Chemistry Research and Metabolic Stability Studies

The presence of a fluorine atom in this compound highlights its potential relevance in medicinal chemistry, where strategic fluorination is a key tool for optimizing drug candidates. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. tandfonline.com This can lead to improved metabolic stability and a longer in vivo half-life of a drug molecule. nih.govchemrxiv.org

The introduction of fluorine can also alter the physicochemical properties of a molecule, such as its pKa and lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.nettandfonline.com Researchers can strategically place fluorine atoms at metabolically labile positions to block unwanted metabolism and enhance the therapeutic potential of a compound. ucd.ie The study of fluorinated biphenyl derivatives provides valuable insights into structure-metabolism relationships, aiding in the design of more effective and safer drugs. acs.org

Property Enhanced by FluorinationRationale
Metabolic Stability The C-F bond is stronger than the C-H bond, resisting enzymatic cleavage.
Binding Affinity Fluorine's electronegativity can lead to favorable interactions with protein targets.
Membrane Permeability Increased lipophilicity can improve passage through biological membranes.
pKa Modification Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups.

Applications in Materials Science (e.g., Liquid Crystals, Polymer Precursors)

Fluorinated biphenyls are important components in the field of materials science, particularly in the development of liquid crystals and advanced polymers. nih.gov The unique properties of fluorine, such as its high electronegativity and small size, can significantly influence the mesomorphic behavior of liquid crystalline materials. acs.org The introduction of fluorine can lead to materials with desirable properties for display applications, including broad temperature ranges for liquid crystalline phases and advantageous dielectric and optical properties. arabjchem.org

Biphenyl derivatives also serve as monomers or precursors for the synthesis of high-performance polymers. acs.org Fluorinated polymers often exhibit excellent thermal stability, chemical resistance, and low surface energy. clarkson.eduresearchgate.net These properties make them suitable for a variety of applications, including advanced coatings, membranes, and electronic materials. The specific substitution pattern of this compound could be exploited to create polymers with tailored properties for specific technological needs.

Material ClassPotential Application of Fluorinated Biphenyls
Liquid Crystals Components in liquid crystal displays (LCDs) due to favorable dielectric and optical properties.
Polymers Precursors for high-performance polymers with enhanced thermal stability and chemical resistance.
Organic Electronics Building blocks for organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org

Development and Validation of Novel Analytical Methodologies

The accurate determination and quantification of halogenated biphenyls in various matrices are crucial for environmental monitoring, toxicology studies, and quality control in chemical synthesis. The development and validation of robust analytical methods are therefore of significant importance. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are commonly employed for the analysis of such compounds. revistabiomedica.orgresearchgate.netcdc.gov

The unique isotopic signature of chlorine and the presence of fluorine in this compound would allow for its selective detection and quantification by mass spectrometry. Validated analytical methods are essential to ensure the reliability of data in research and regulatory settings. revistabiomedica.org The development of such methods for novel substituted biphenyls contributes to the broader understanding of their environmental fate, biological effects, and chemical reactivity.

Q & A

Q. What are the key structural features of 3'-Chloro-5'-fluoro-2-methyl-1,1'-biphenyl, and how do they influence its chemical reactivity?

The compound consists of a biphenyl core with chloro (electron-withdrawing) and fluoro (moderate electron-withdrawing) substituents on one ring and a methyl group (electron-donating) on the adjacent ring. This electronic asymmetry directs electrophilic substitution to positions para to electron-withdrawing groups. The methyl group introduces steric hindrance, limiting reactivity at proximal sites. Such features are critical for designing reactions like cross-coupling or halogen exchange .

Q. What synthetic methodologies are recommended for preparing this compound?

Suzuki-Miyaura cross-coupling is a standard approach, using a 2-methylphenylboronic acid and a 3-chloro-5-fluorophenyl halide. Optimize with Pd(PPh₃)₄ catalyst, K₂CO₃ base, and toluene/water solvent at 80–100°C for 12–24 hours. Purify via silica gel chromatography (hexane/EtOAc). Analogous biphenyl syntheses highlight the importance of catalyst selection and solvent systems .

Q. What analytical techniques validate the purity and structure of this compound post-synthesis?

Combine:

  • NMR spectroscopy (¹H/¹³C, 2D COSY/HMBC) to confirm substituent positions.
  • HRMS for molecular weight verification.
  • Gas-liquid chromatography (GLC) with biphenyl as an internal standard for quantitative purity assessment, as demonstrated in similar syntheses .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound?

Strategies include:

  • Catalyst screening : Test Pd(OAc)₂ or PdCl₂(dppf) with ligands like SPhos.
  • Solvent optimization : Explore DMF or DMSO for better intermediate solubility.
  • Microwave-assisted synthesis to reduce reaction time and byproducts. Monitor progress via TLC or in-situ IR .

Q. How do chloro and fluoro substituents affect this compound's potential as a pharmaceutical intermediate?

Chloro and fluoro groups enhance metabolic stability and bioavailability. Chloroarenes are pharmacophores in anti-inflammatory agents, while fluorine reduces first-pass metabolism. Computational studies (e.g., DFT) predict binding affinities to biological targets, aligning with methodologies for related halogenated compounds .

Q. What methodologies study the environmental degradation pathways of this compound?

Use microbial degradation assays with Beijerinckia spp. strains. Analyze metabolites via LC-MS to identify chlorinated/fluorinated benzoates. Enzyme kinetics (e.g., meta-dioxygenase activity) clarify degradation rates, as shown in biphenyl degradation studies .

Q. How can contradictions in reported spectroscopic data be resolved?

Employ orthogonal methods:

  • Compare experimental NMR shifts with DFT-calculated values.
  • Use ¹⁹F-¹H coupling experiments to confirm fluorine positioning.
  • Validate with X-ray crystallography if crystalline derivatives are available .

Q. What safety protocols are essential for handling this compound?

Follow OSHA guidelines:

  • Use fume hoods, nitrile gloves, and safety goggles.
  • Store in airtight containers away from light/moisture.
  • Dispose via halogenated waste protocols. Safety data for analogous chlorinated biphenyls indicate aquatic toxicity risks .

Q. What computational tools predict regioselectivity in reactions involving this compound?

Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites. DFT (B3LYP/6-31G*) maps electrostatic potential surfaces, identifying electron-rich regions, as applied to substituted biphenyls .

Q. How does the 2-methyl group influence conformational stability?

The methyl group induces steric hindrance, favoring non-planar biphenyl conformations. Rotational energy barriers are quantified via variable-temperature NMR or torsional potential scans. This impacts crystalline packing and solubility in non-polar solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.